Dechlorogriseofulvin
Overview
Description
7-dechloro Griseofulvin is a polyketide derivative of griseofulvin, a well-known antifungal agent. This compound is produced by certain species of the Penicillium fungus and exhibits fungicidal and plant growth inhibitory properties . Its molecular formula is C17H18O6, and it has a molecular weight of 318.32 g/mol .
Mechanism of Action
Target of Action
Dechlorogriseofulvin, a derivative of griseofulvin, primarily targets fungal microtubules . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound functions by inhibiting microtubule assembly , which disrupts cell division and growth . By binding to fungal microtubules, it alters fungal mitosis, thereby inhibiting the growth of dermatophytes .
Biochemical Pathways
Its parent compound, griseofulvin, is known to interfere with microtubule function, disrupting the mitotic spindle, which is crucial for cell division . This disruption leads to the arrest of cell division, primarily affecting rapidly dividing cells .
Pharmacokinetics
It is known that the compound is a natural product derived from plant sources . As such, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.
Result of Action
The primary result of this compound’s action is the disruption of cell division and growth in targeted fungi . This disruption is due to the compound’s interference with microtubule assembly, which is crucial for mitosis . Consequently, this compound exhibits various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .
Action Environment
This compound is naturally derived from the fungus Penicillium sp. but has also been reported from endophytic fungi such as Nigrospora sp. . These fungi have the ability to adapt to their environment, which may influence the production and action of this compound . Environmental factors such as temperature, pH, and nutrient availability could potentially affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Dechlorogriseofulvin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting cell division and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-dechloro Griseofulvin typically involves the modification of griseofulvin. One common method includes the selective removal of the chlorine atom from the griseofulvin molecule. This can be achieved through a series of chemical reactions involving reagents such as sodium borohydride and palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of 7-dechloro Griseofulvin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
7-dechloro Griseofulvin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
7-dechloro Griseofulvin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyketide biosynthesis and to develop new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as an antifungal drug and its effects on human cells.
Industry: It is used in agriculture to control fungal infections in crops and as a plant growth regulator.
Comparison with Similar Compounds
Similar Compounds
Griseofulvin: The parent compound, widely used as an antifungal agent.
Dechlorogriseofulvin: Another derivative with similar properties but different chemical structure.
Chlorogriseofulvin: A chlorinated derivative with enhanced antifungal activity.
Uniqueness
7-dechloro Griseofulvin is unique due to its specific structural modifications, which confer distinct biological activities. Unlike its parent compound, it lacks the chlorine atom, which can influence its interaction with biological targets and its overall efficacy .
Properties
IUPAC Name |
3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYNIYZPDJCMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958015 | |
Record name | 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-32-8 | |
Record name | 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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